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1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid

Cat. No.: B10912751
M. Wt: 246.22 g/mol
InChI Key: CNEVJOOKMFYKCN-UHFFFAOYSA-N
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Description

Contextualization of Pyrazole-Derived Carboxylic Acids as Advanced Building Blocks in Chemical Synthesis and Materials Science

Pyrazole-derived carboxylic acids are a class of heterocyclic compounds that have emerged as powerful building blocks in organic synthesis. eurekaselect.comresearchgate.net Their rigid structure and versatile reactivity make them ideal starting materials for the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. eurekaselect.comchemimpex.commdpi.com The pyrazole (B372694) nucleus is a key feature in several established drugs, highlighting its pharmacological importance. mdpi.com

In materials science, pyrazole-dicarboxylic acids are particularly valued for their ability to act as organic linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govresearchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate groups can coordinate with metal ions, leading to the formation of highly ordered, porous structures. nih.gov These materials have potential applications in gas storage, catalysis, and sensing. nih.govresearchgate.net The functionalization of the pyrazole ring allows for the fine-tuning of the resulting material's properties. nih.gov

Rationale for Investigating 1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid as a Versatile Ligand and Synthetic Intermediate

The specific structure of this compound provides a compelling rationale for its investigation. The two carboxylic acid groups at the 3 and 5 positions offer multiple coordination sites, making it an excellent candidate for a chelating ligand in coordination chemistry. nih.gov The benzyl (B1604629) group attached to the nitrogen atom adds a degree of steric bulk and introduces lipophilic character, which can influence the solubility and crystal packing of its metal complexes.

As a synthetic intermediate, this compound is a precursor for a variety of more complex molecules. chemimpex.comnih.gov The carboxylic acid groups can be converted into other functional groups such as esters, amides, and acid chlorides, opening up a wide range of synthetic possibilities. researchgate.netresearchgate.net This versatility allows for its use in the development of novel compounds, including potential therapeutic agents. nih.govnih.gov For instance, derivatives of 1-benzyl-1H-pyrazole have been synthesized and evaluated for their potential as kinase inhibitors. nih.gov

Scope and Research Objectives Pertaining to this compound in Academic Inquiry

Current academic research on this compound and its derivatives is multifaceted. A primary objective is the synthesis of novel coordination polymers and MOFs. nih.govresearchgate.net Researchers are exploring how the structure of this ligand dictates the topology and properties of the resulting materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O4 B10912751 1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

1-benzylpyrazole-3,5-dicarboxylic acid

InChI

InChI=1S/C12H10N2O4/c15-11(16)9-6-10(12(17)18)14(13-9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)(H,17,18)

InChI Key

CNEVJOOKMFYKCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1 Benzyl 1h Pyrazole 3,5 Dicarboxylic Acid

Established Synthetic Pathways to 1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid and its Related Pyrazole (B372694) Dicarboxylic Acids

The construction of the pyrazole core of this compound and its analogs relies on well-established synthetic organic chemistry principles. These pathways can be broadly categorized into multi-step approaches starting from simple precursors and methods involving direct modifications of the pyrazole ring.

Multi-Step Approaches from Hydrazine (B178648) and Carbonyl Precursors

The most common and versatile method for synthesizing the pyrazole ring system is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound. niscpr.res.in In the case of this compound, the key precursors are benzylhydrazine (B1204620) and a derivative of a 1,3-dicarbonyl compound bearing carboxylic acid or ester groups at the appropriate positions.

A plausible and widely practiced route involves the reaction of benzylhydrazine with a dialkyl ester of acetone-1,3-dicarboxylic acid (also known as dialkyl 2,4-dioxopentanedioate). The initial reaction leads to the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the corresponding dialkyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate. Subsequent hydrolysis of the ester groups under acidic or basic conditions affords the target diacid, this compound.

Table 1: Key Reactions in the Multi-Step Synthesis

StepReactantsProductKey Transformation
1Benzylhydrazine, Dialkyl 2,4-dioxopentanedioateDialkyl 1-benzyl-1H-pyrazole-3,5-dicarboxylateCyclocondensation
2Dialkyl 1-benzyl-1H-pyrazole-3,5-dicarboxylateThis compoundHydrolysis

This synthetic strategy offers the advantage of readily available starting materials and allows for the introduction of various substituents on the pyrazole ring by choosing appropriately substituted hydrazine and dicarbonyl precursors.

Direct Carboxylation and Functional Group Interconversions for Pyrazole Dicarboxylic Acid Synthesis

An alternative approach to pyrazole dicarboxylic acids involves the modification of a pre-formed pyrazole ring. While direct carboxylation of the pyrazole ring at positions 3 and 5 is challenging, functional group interconversions offer a viable route.

For instance, one could start with a 1-benzyl-3,5-disubstituted pyrazole where the substituents are amenable to oxidation. A notable example is the oxidation of methyl or other alkyl groups to carboxylic acids. The synthesis of 1H-Pyrazole-3,5-dicarboxylic acid has been achieved by the potassium permanganate (B83412) oxidation of 3,5-dimethyl-1H-pyrazole. researchgate.net This method could theoretically be adapted for the synthesis of this compound, starting from 1-benzyl-3,5-dimethylpyrazole. However, the benzyl (B1604629) group itself is susceptible to oxidation under harsh conditions, which may complicate this approach.

Table 2: Functional Group Interconversion for Pyrazole Dicarboxylic Acid Synthesis

Starting MaterialReagentProduct
3,5-Dimethyl-1H-pyrazolePotassium Permanganate1H-Pyrazole-3,5-dicarboxylic acid researchgate.net
1-Benzyl-3,5-dimethylpyrazoleOxidizing AgentThis compound (potential)

Functional Group Interconversions and Derivatization Routes for this compound

Once this compound is synthesized, its carboxylic acid groups serve as versatile handles for further derivatization. Standard organic transformations can be employed to convert the dicarboxylic acid into a variety of other functional groups, expanding its utility in the synthesis of more complex molecules.

Common derivatization reactions include:

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding diesters. For example, reaction with methanol (B129727) or ethanol (B145695) would produce dimethyl or diethyl 1-benzyl-1H-pyrazole-3,5-dicarboxylate, respectively.

Amide Formation: Treatment with amines in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) leads to the formation of diamides.

Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the dicarboxylic acid to the more reactive diacid chloride, which can then be used to synthesize a wider range of esters and amides.

Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding (1-benzyl-1H-pyrazole-3,5-diyl)dimethanol.

Optimization Strategies in the Synthesis of this compound

To enhance the efficiency, cost-effectiveness, and environmental friendliness of the synthesis of this compound and related compounds, various optimization strategies can be employed.

Catalytic Enhancements in Synthesis

The use of catalysts can significantly improve the rate and yield of pyrazole synthesis. Both acid and base catalysts are commonly used in the condensation of hydrazines and 1,3-dicarbonyl compounds. Lewis acids, such as zinc chloride or ytterbium triflate, can also be effective. In recent years, heterogeneous catalysts have gained attention due to their ease of separation and reusability. For instance, a cerium-based heterogeneous catalyst has been shown to be effective in the synthesis of various pyrazole derivatives. rsc.org

Table 3: Examples of Catalysts in Pyrazole Synthesis

Catalyst TypeExampleRole in Reaction
Acid CatalystSulfuric Acid, p-Toluenesulfonic AcidProtonation of carbonyl group, facilitating nucleophilic attack
Base CatalystPiperidine, Sodium EthoxideDeprotonation of hydrazine, increasing its nucleophilicity
Lewis AcidZinc Chloride, Ytterbium TriflateCoordination to carbonyl oxygen, enhancing electrophilicity
HeterogeneousCerium-based catalyst rsc.orgProvides active sites for the reaction, easily recoverable

Green Chemistry Principles in the Production of Pyrazole Dicarboxylic Acids

Applying the principles of green chemistry to the synthesis of pyrazole dicarboxylic acids aims to reduce the environmental impact of the chemical processes. Key strategies include the use of safer solvents, energy-efficient reaction conditions, and the development of one-pot syntheses.

Solvent Selection: Traditional syntheses often employ volatile organic solvents. Green alternatives include water, ethanol, or solvent-free conditions. The "on water" synthesis of pyrazole-3-carboxylate derivatives has been reported as a simple and highly efficient method. rsc.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and increased yields. This technique can be applied to the cyclocondensation step in pyrazole synthesis.

By incorporating these catalytic and green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.

Advanced Structural Elucidation and Spectroscopic Analysis of 1 Benzyl 1h Pyrazole 3,5 Dicarboxylic Acid

Single Crystal X-ray Diffraction Studies of 1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid and its Analogues

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a crystalline solid. Studies on pyrazole (B372694) dicarboxylic acids reveal complex and often elegant supramolecular architectures dictated by molecular conformation and intermolecular forces.

The solid-state structure of pyrazole dicarboxylic acids is heavily influenced by the substituents on the pyrazole ring. In the parent compound, 3,5-pyrazoledicarboxylic acid, the pyrazole ring and its carboxylic acid groups are typically coplanar to maximize conjugation and facilitate intermolecular interactions. tandfonline.com The introduction of a benzyl (B1604629) group at the N1 position introduces significant conformational flexibility. The benzyl group itself is generally not coplanar with the pyrazole ring due to steric hindrance. nih.gov This rotation around the N-CH₂ single bond is a key conformational feature.

Table 1: Representative Crystallographic Data for a Pyrazole Dicarboxylic Acid Analogue

ParameterValue
Compound3,5-Pyrazoledicarboxylic acid monohydrate
Chemical FormulaC₅H₄N₂O₄·H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)9.876(2)
c (Å)7.891(1)
β (°)109.54(1)
Volume (ų)743.9(2)
Z4

Note: Data is for an analogue compound, 3,5-pyrazoledicarboxylic acid monohydrate, as a representative example of the class. researchgate.net

Hydrogen bonding is the dominant force in the crystal engineering of pyrazole carboxylic acids. The presence of both hydrogen bond donors (the carboxylic acid O-H) and acceptors (the carboxylic C=O oxygen and the pyridine-like N2 of the pyrazole ring) allows for the formation of robust and predictable supramolecular synthons.

A common motif is the formation of dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov These dimers can then act as building blocks for larger assemblies. In 3,5-pyrazoledicarboxylic acid monohydrate, molecules are linked into one-dimensional chains by O—H···O and N—H···O hydrogen bonds. researchgate.net These chains are further connected into a three-dimensional network by bridging water molecules. researchgate.net The particular structure of the 1H-pyrazole ring, with its adjacent pyrrole-type (N1-H) and pyridine-type (N2) nitrogen atoms, makes it a versatile synthon for creating various hydrogen-bonded structures, including dimers, trimers, and polymeric chains known as catemers. nih.gov

In this compound, the N1-H donor is replaced by the benzyl group, precluding N-H···N or N-H···O interactions involving that site. However, the two carboxylic acid groups remain the primary drivers of hydrogen bonding. The benzyl group can participate in weaker C-H···O and C-H···π interactions, which add further stability and directionality to the crystal packing. nih.gov These interactions, combined with the strong O-H···O bonds, lead to the self-assembly of complex, multi-dimensional supramolecular architectures.

Advanced NMR Spectroscopy of this compound

NMR spectroscopy is indispensable for confirming the molecular structure in solution and for probing dynamic processes.

While ¹H and ¹³C NMR provide initial information, unambiguous assignment of all signals for a molecule like this compound requires two-dimensional (2D) techniques.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the benzyl group, it would show correlations between the CH₂ protons and the ortho-protons of the phenyl ring, and subsequently between the ortho-, meta-, and para-protons, allowing for complete assignment of the phenyl spin system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the single pyrazole ring proton to its carbon (C4-H), and each proton of the benzyl group (CH₂ and aromatic C-H) to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons. For instance, the CH₂ protons of the benzyl group would show a correlation to the pyrazole C5 carbon and the C1' carbon of the phenyl ring. The pyrazole C4-H proton would show correlations to the C3 and C5 carboxylic carbons, confirming their positions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (from ¹H)
C3, C5 (COOH)~160-165-C4-H
C3, C5 (pyrazole)~145-150-C4-H, CH₂
C4 (pyrazole)~110-115~7.2-7.5 (s, 1H)C3, C5 (COOH & pyrazole)
CH₂ (benzyl)~53-58~5.3-5.6 (s, 2H)C5 (pyrazole), C1', C2'/C6' (phenyl)
C1' (phenyl)~135-138-CH₂, C2'/C6'-H
C2'/C6' (phenyl)~127-129~7.2-7.4 (m, 2H)CH₂
C3'/C5' (phenyl)~128-130~7.3-7.5 (m, 2H)C1'-H (not present), C4'-H
C4' (phenyl)~128-129~7.3-7.5 (m, 1H)C2'/C6'-H, C3'/C5'-H

Note: Values are estimates based on data from analogous substituted pyrazole and benzyl compounds. ipb.ptrsc.org s=singlet, m=multiplet.

The benzyl group in this compound is not static; it can rotate around the N-C single bond. If this rotation is slow on the NMR timescale, it can lead to distinct signals for atoms that would otherwise be equivalent (e.g., the two ortho-protons of the phenyl ring). Dynamic NMR (DNMR) involves recording spectra at variable temperatures to study such processes.

As the temperature is raised, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals broaden and merge into a single peak. nih.gov By analyzing the line shape or using the coalescence temperature, the rate constant (k) for the rotational process can be determined. This allows for the calculation of the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation. niscpr.res.inresearchgate.net For rotation around aryl-nitrogen single bonds in similar heterocyclic systems, these barriers are often in the range of 40-60 kJ/mol. niscpr.res.inresearchgate.net Such studies would provide valuable quantitative data on the conformational flexibility of the molecule in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Interaction Analysis of this compound

Vibrational spectroscopy probes the molecular vibrations of a sample and is highly sensitive to the types of chemical bonds and functional groups present, as well as intermolecular interactions like hydrogen bonding.

In the FT-IR spectrum of this compound, a very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration (ν(O-H)) of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration (ν(C=O)) would appear as a strong, intense band, typically around 1700 cm⁻¹. The position of this band is sensitive to the strength of the hydrogen bonding; stronger bonding shifts the peak to a lower wavenumber. nih.gov

Other key vibrations include C-N and C-C stretching modes of the pyrazole ring, which are expected in the 1300-1500 cm⁻¹ range. researchgate.net Aromatic C-H stretching from the benzyl group would appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the aromatic rings and the pyrazole C=C and C=N bonds often produce strong Raman signals. The comparative analysis of FT-IR and Raman spectra, often aided by Density Functional Theory (DFT) calculations, allows for a complete and reliable assignment of the vibrational modes. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹)AssignmentSpectroscopy
3100 - 3000Aromatic C-H stretch (ν(C-H))FT-IR, Raman
3300 - 2500Carboxylic acid O-H stretch (ν(O-H)), broadFT-IR
~1700Carboxylic acid C=O stretch (ν(C=O)), strongFT-IR
1600 - 1450Aromatic C=C stretchFT-IR, Raman
1500 - 1300Pyrazole ring stretching (ν(C=N), ν(C=C))FT-IR, Raman
~1250Carboxylic acid C-O stretch (ν(C-O))FT-IR
~920Out-of-plane O-H bend of carboxylic acid dimerFT-IR

Note: Frequencies are approximate and based on data for 3,5-pyrazoledicarboxylic acid and other aromatic carboxylic acids. researchgate.netresearchgate.net

Mass Spectrometric Approaches for Molecular Structure Confirmation of this compound and its Derivatives

Mass spectrometry serves as a powerful analytical technique for the structural elucidation and confirmation of this compound and its derivatives. Through the analysis of molecular ion peaks and characteristic fragmentation patterns, mass spectrometry provides invaluable information regarding the molecular weight and the integrity of the core molecular framework, including the benzyl group, the pyrazole ring, and the dicarboxylic acid functionalities.

The choice of ionization technique is critical in the analysis of this compound. Softer ionization methods, such as electrospray ionization (ESI), are generally preferred for ensuring the observation of a prominent molecular ion peak, which is crucial for determining the molecular weight. ESI mass spectrometry of this compound would typically be performed in negative ion mode, given the acidic nature of the two carboxylic acid groups, which are readily deprotonated to form a [M-H]⁻ or [M-2H]²⁻ ion.

The fragmentation of the molecular ion of this compound under mass spectrometric conditions can be predicted to occur through several key pathways, based on the established fragmentation patterns of aromatic carboxylic acids and benzyl-substituted heterocyclic compounds. A primary fragmentation route for aromatic carboxylic acids involves the loss of hydroxyl radicals (•OH) and carboxyl groups (•COOH). jove.comyoutube.comwhitman.edu

A significant fragmentation pathway is initiated by the cleavage of the benzylic C-N bond. This process can lead to the formation of a stable benzyl cation (C₇H₇⁺) or a tropylium (B1234903) ion, which is a common fragmentation pattern for benzyl-substituted compounds. researchgate.netnih.gov The resulting pyrazole dicarboxylic acid radical cation would then undergo further fragmentation.

Another predictable fragmentation pathway involves the sequential loss of the two carboxylic acid groups. This can occur through the elimination of a molecule of carbon dioxide (CO₂), a process known as decarboxylation, which is a characteristic fragmentation of carboxylic acids. The initial loss of one COOH group would be followed by the loss of the second, leading to the formation of a 1-benzyl-1H-pyrazole cation.

The following interactive data table summarizes the predicted key fragment ions for this compound based on these established fragmentation principles.

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Fragmentation Pathway
[M-H]⁻C₁₂H₉N₂O₄⁻245.05Deprotonation of a carboxylic acid group
[M-OH]⁺C₁₂H₉N₂O₃⁺229.06Loss of a hydroxyl radical from a carboxylic acid group
[M-COOH]⁺C₁₁H₉N₂O₂⁺201.06Loss of a carboxyl group
[M-2COOH]⁺C₁₀H₈N₂⁺156.07Sequential loss of both carboxyl groups
C₇H₇⁺Benzyl cation / Tropylium ion91.05Cleavage of the benzylic C-N bond
C₅H₃N₂O₄⁻Pyrazole-3,5-dicarboxylate anion155.00Cleavage of the benzylic C-N bond (negative ion mode)

Detailed analysis of the isotopic distribution in the mass spectrum can further confirm the elemental composition of the parent molecule and its fragments. High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, enabling the unambiguous determination of the elemental formula for each observed ion, thereby lending further confidence to the structural assignment of this compound and its derivatives.

Reactivity and Reaction Mechanisms of 1 Benzyl 1h Pyrazole 3,5 Dicarboxylic Acid

Acid-Base Equilibria and Protonation States of 1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid

This compound is a dibasic acid, possessing two carboxylic acid groups attached to the pyrazole (B372694) ring at positions 3 and 5. The acidity of these protons is influenced by the electron-withdrawing nature of the pyrazole ring and the benzyl (B1604629) substituent at the N1 position. The acid-base equilibria involve the stepwise dissociation of the two carboxylic acid protons.

The protonation states of the molecule are dependent on the pH of the solution.

At very low pH: The molecule will be fully protonated, existing as the neutral dicarboxylic acid, (HOOC)₂-Pz-CH₂Ph, where Pz represents the pyrazole ring.

As the pH increases: The first carboxylic acid group will deprotonate to form a monoanion, [(HOOC)(⁻OOC)-Pz-CH₂Ph]⁻.

At higher pH: The second carboxylic acid group will deprotonate, resulting in the formation of a dianion, [ (⁻OOC)₂-Pz-CH₂Ph]²⁻.

The pyrazole ring itself contains a basic nitrogen atom (at position 2). However, the presence of two electron-withdrawing carboxylic acid groups and the N-benzyl group significantly reduces its basicity. Therefore, protonation of the ring nitrogen is less favorable compared to the deprotonation of the carboxylic acid groups. The parent compound, pyrazole-3,5-dicarboxylic acid, can be joined into chains through various hydrogen bonds, indicating the roles of both the carboxylic acid groups and the ring N-H group in intermolecular interactions researchgate.net. In the 1-benzyl derivative, the N-H is replaced by an N-C bond, eliminating its role as a hydrogen bond donor.

Table 1: Predicted Protonation States of this compound at Varying pH

pH RangeDominant SpeciesStructure
< pKa₁ Fully Protonated (Neutral)This compound
pKa₁ < pH < pKa₂ Monoanion1-benzyl-5-carboxy-1H-pyrazole-3-carboxylate
> pKa₂ Dianion1-benzyl-1H-pyrazole-3,5-dicarboxylate

Esterification and Amidation Reactions of the Carboxylic Acid Moieties of Pyrazole Dicarboxylic Acids

The two carboxylic acid groups of this compound are the primary sites for reactions such as esterification and amidation. These reactions typically proceed via activation of the carboxylic acid, often by converting it into a more reactive derivative like an acid chloride.

Esterification: Esterification can be achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent. A more common and efficient method involves the conversion of the dicarboxylic acid to its corresponding diacyl chloride, which then readily reacts with alcohols to form the diester. For instance, other pyrazole carboxylic acids have been successfully converted to their ester derivatives by first reacting with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with the desired alcohol researchgate.netdergipark.org.tr. Microwave irradiation has also been shown to accelerate the esterification of dicarboxylic acids with benzyl alcohol, yielding the corresponding dibenzyl esters researchgate.net.

Amidation: Similarly, amidation reactions can be performed by reacting the dicarboxylic acid with amines. The reaction is often facilitated by coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) nih.gov. Alternatively, the more reactive diacyl chloride can be treated with primary or secondary amines to yield the corresponding diamides researchgate.netdergipark.org.trmdpi.com. The reaction of pyrazole-3-carboxylic acid chloride derivatives with various aliphatic and aromatic amines has been shown to produce the corresponding amide derivatives in good yields researchgate.net.

Table 2: General Conditions for Esterification and Amidation of Pyrazole Dicarboxylic Acids

ReactionReagents and ConditionsProductReference
Esterification 1. SOCl₂ or (COCl)₂ 2. Alcohol (e.g., ROH)Di-ester researchgate.netdergipark.org.tr
Esterification Alcohol (e.g., Benzyl alcohol), Microwave irradiationDi-ester researchgate.net
Amidation 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂)Di-amide researchgate.netdergipark.org.trmdpi.comresearchgate.net
Amidation Amine (e.g., RNH₂), Coupling agent (e.g., HBTU), Base (e.g., DIPEA)Di-amide nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Ring of this compound

The pyrazole ring is an aromatic heterocycle that can undergo substitution reactions. The reactivity of the ring in this compound is significantly influenced by the substituents.

Electrophilic Aromatic Substitution: The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic attack. However, in this compound, the two carboxylic acid groups are strongly electron-withdrawing and deactivating. These groups drastically reduce the electron density of the pyrazole ring, making electrophilic substitution much more difficult than in unsubstituted pyrazole. The only available position for substitution on the pyrazole ring is C4. Given the strong deactivating effect of the two adjacent carboxyl groups, harsh reaction conditions would likely be required for any electrophilic substitution to occur at this position.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the pyrazole ring is generally uncommon unless there is a good leaving group present at a position activated by electron-withdrawing groups. In the case of this compound, there are no inherent leaving groups on the ring. Therefore, direct nucleophilic substitution on the C-H bonds of the pyrazole ring is not a feasible reaction pathway under normal conditions. The conversion of pyrazole carboxylic acids to other derivatives often proceeds through reactions at the carboxyl group rather than substitution on the ring itself researchgate.net.

Mechanistic Investigations of Key Reactions of this compound

While specific mechanistic studies for reactions of this compound are not detailed in the provided literature, the mechanisms of its key reactions can be inferred from well-established organic chemistry principles and studies of similar compounds.

Mechanism of Esterification/Amidation via Acid Chloride: The most common pathway for these transformations involves a two-step process:

Formation of the Acyl Chloride: The dicarboxylic acid reacts with a chlorinating agent like thionyl chloride (SOCl₂). The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, followed by the elimination of SO₂ and HCl to form the acyl chloride. This step converts the poor leaving group (-OH) into an excellent leaving group (-Cl).

Nucleophilic Acyl Substitution: The resulting highly electrophilic acyl chloride is then attacked by a nucleophile, which is either an alcohol (for esterification) or an amine (for amidation). The reaction proceeds through a tetrahedral intermediate, which then collapses by expelling the chloride ion to form the final ester or amide product. This nucleophilic acyl substitution is a fundamental reaction in organic chemistry mdpi.com.

A theoretical study on the reaction mechanism between a pyrazole-3-carboxylic acid chloride and 2,3-diaminopyridine confirmed that the reaction proceeds via nucleophilic addition of the amino group to the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate before yielding the final amide product mdpi.com. This supports the generally accepted mechanism for this class of reactions.

Coordination Chemistry and Metal Complexes of 1 Benzyl 1h Pyrazole 3,5 Dicarboxylic Acid

Ligand Design Principles and Coordination Modes of Pyrazole (B372694) Dicarboxylic Acid Ligands

The design of ligands is a critical aspect of crystal engineering, dictating the ultimate topology and properties of the resulting coordination polymers. Pyrazole dicarboxylic acids are highly effective ligands due to several key features. They possess both nitrogen atoms within the pyrazole ring and oxygen atoms from the carboxylate groups, making them versatile donors for coordination with metal ions. cjsc.ac.cn The specific coordination mode can be finely tuned by controlling factors such as the pH of the reaction medium, which influences the deprotonation state of the carboxylic acid groups. researchgate.net

The coordination of pyrazole-derived ligands can range from monodentate to polydentate, utilizing various combinations of its donor atoms. researchgate.net The diverse coordination possibilities of these ligands make them excellent candidates for the synthesis of coordination polymers with varied dimensionalities and properties. cjsc.ac.cn

Synthesis and Characterization of Metal Complexes with 1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid and its Analogues

The synthesis of metal complexes with this compound and its analogues is typically achieved through solvothermal or hydrothermal methods. These techniques facilitate the reaction between the ligand and a metal salt in a sealed vessel at elevated temperatures, promoting the crystallization of the resulting coordination polymer. The characterization of these complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information. Other methods such as infrared spectroscopy, elemental analysis, and thermogravimetric analysis are also crucial for confirming the composition and stability of the synthesized materials. cjsc.ac.cnepa.gov

Transition metals, with their varied coordination numbers and geometries, readily form stable complexes with pyrazole carboxylic acid ligands. cjsc.ac.cn For instance, an analogue, 1-(3,5-dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid (H4dpb), has been used to synthesize cobalt(II) and zinc(II) coordination polymers. epa.gov In the isomorphic complexes [Co2(dpb)(dipe)(H2O)2]n and [Zn2(dpb)(dipe)(H2O)2]n, the ligand coordinates to the metal centers, forming a (3,4,5)-connected 3D network. epa.gov Another cobalt(II) complex, {[Co2(dpb)(bib)(2)(H2O)]·H2O}n, showcases a different (4,4,4)-connected 3D topology, highlighting the structural diversity achievable with these ligands. epa.gov

In a different study, a cobalt(II) complex, [Co2(L)(4,4'-bip)(H2O)3]n, was synthesized using 1-(3,5-dicarboxybenzyl)-3,5-pyrazole dicarboxylic acid (H4L). cjsc.ac.cn In this structure, the cobalt ions exhibit six-coordination in different environments, bridged by the ligand to form a 1D chain that is further connected into a 3D structure by the 4,4'-bip co-ligand. cjsc.ac.cn These examples demonstrate the capacity of pyrazole dicarboxylic acid ligands to generate multidimensional coordination polymers with interesting magnetic properties, such as antiferromagnetic interactions between the Co(II) centers. cjsc.ac.cnepa.gov

ComplexMetal IonDimensionalityKey Structural FeaturesRef
[Co2(dpb)(dipe)(H2O)2]nCo(II)3D(3,4,5)-connected net epa.gov
[Zn2(dpb)(dipe)(H2O)2]nZn(II)3DIsomorphic with the Co(II) complex epa.gov
{[Co2(dpb)(bib)(2)(H2O)]·H2O}nCo(II)3D(4,4,4)-connected 3-nodal net epa.gov
[Co2(L)(4,4'-bip)(H2O)3]nCo(II)3D1D chains linked into a 3D network cjsc.ac.cn

The coordination chemistry of lanthanides and actinides with pyrazole dicarboxylic acids is an area of growing interest, driven by the potential applications of the resulting complexes in luminescence and catalysis. researchgate.net While specific examples with this compound are not extensively documented, studies on the parent ligand, 1H-pyrazole-3,5-dicarboxylic acid (H3pdca), provide valuable insights. Lanthanide complexes with the general formula Ln2(Hpdca)3·nH2O have been prepared through hydrothermal methods. researchgate.net

The coordination of lanthanide ions is often characterized by high coordination numbers and the involvement of water molecules in the coordination sphere. The diverse coordinating modes of the pyrazole dicarboxylic acid ligand, coupled with the variable deprotonation of its carboxylic groups, allow for the formation of stable lanthanide coordination polymers. researchgate.net The principles of complex formation observed with H3pdca are expected to be applicable to its N-substituted derivatives like this compound. The bulky benzyl (B1604629) group may, however, influence the resulting structures, potentially leading to lower-dimensional frameworks or complexes with different luminescence properties.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Utilizing this compound

The ability of this compound to act as a versatile building block has been effectively harnessed in the construction of supramolecular assemblies and Metal-Organic Frameworks (MOFs). The predictable coordination geometry of the pyrazole dicarboxylic acid moiety, combined with the steric and electronic influence of the benzyl group, allows for a high degree of control over the self-assembly process, leading to a rich variety of network topologies and architectures.

The principles of crystal engineering are central to the rational design of MOFs with desired topologies and properties. The geometry of the organic linker is a key determinant of the final framework structure. Pyrazole-3,5-dicarboxylic acid, for example, is a bent linker that has been successfully employed in the synthesis of MOFs with fcu, bcu, and reo topologies when combined with Ce4+ and Zr4+ ions. nih.gov The formation of a specific topology can be influenced by synthetic parameters such as the ratio of metal ions and the presence of modulators like formic acid. nih.gov

The structural diversity of coordination polymers derived from this compound and its analogues is a testament to the ligand's adaptability. The interplay between the coordination preferences of the metal ion, the coordination modes of the ligand, and the influence of co-ligands and reaction conditions can lead to a wide array of structures with varying dimensionalities.

For example, the use of 1-(3,5-dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid with Co(II) and different N-donor co-ligands resulted in the formation of two distinct 3D coordination polymers. cjsc.ac.cn In one case, a 1D chain is formed, which is then linked into a 2D planar structure, and finally, these 2D layers are connected by the co-ligand to form a 3D framework. cjsc.ac.cn This hierarchical assembly demonstrates how the final structure is built up from simpler motifs. The flexibility of the benzyl group can also contribute to the structural diversity, allowing the ligand to adopt different conformations to accommodate the coordination requirements of the metal center and the packing forces within the crystal lattice. cjsc.ac.cn

Ligand Field Theory and Electronic Structure of this compound Complexes

The nature of the donor atoms in this compound, being nitrogen and oxygen, places it in the intermediate range of the spectrochemical series. The precise position, and thus the magnitude of the d-orbital splitting (Δ), will be influenced by the specific coordination mode, the geometry of the resulting complex, and the nature of the central metal ion.

Detailed research into the coordination chemistry of analogous pyrazole carboxylic acid ligands reveals that they can form stable complexes with a variety of transition metals, often resulting in octahedral or distorted octahedral geometries. For instance, studies on cobalt(II) complexes with similar pyrazole dicarboxylic acid derivatives have shown the formation of six-coordinate species. cjsc.ac.cn In such an octahedral field, the five degenerate d-orbitals of the metal ion split into two sets: the lower energy t2g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dz², dx²-y²).

The energy difference between these sets of orbitals is the ligand field splitting parameter, Δo. The magnitude of Δo is crucial in determining the electronic configuration of the metal ion. For metal ions with d4 to d7 configurations, a large Δo will favor a low-spin state where electrons preferentially pair up in the lower energy t2g orbitals. Conversely, a small Δo will result in a high-spin state, where electrons occupy the higher energy eg orbitals before pairing in the t2g orbitals.

The electronic absorption spectra of these complexes provide experimental evidence for the d-orbital splitting. The spectra are expected to exhibit bands corresponding to d-d transitions, where an electron is promoted from a lower energy d-orbital to a higher energy one. The energy of these transitions is directly related to the ligand field splitting parameter. While specific UV-Vis spectroscopic data for this compound complexes is not extensively detailed in the available literature, general observations from similar pyrazole-carboxylate complexes can be inferred.

For example, in a hypothetical octahedral Co(II) (a d7 ion) complex with this ligand, one would anticipate observing d-d transitions in the visible region of the spectrum. The electronic configuration could be either high-spin (t2g5 eg2) or low-spin (t2g6 eg1), depending on the ligand field strength. Given that pyrazole and carboxylate ligands are generally not strong-field ligands, a high-spin configuration is more probable for first-row transition metals.

The electronic structure of these complexes can also be probed by magnetic susceptibility measurements. The measured magnetic moment can distinguish between high-spin and low-spin configurations, providing insight into the electron arrangement within the d-orbitals. For instance, magnetic analysis of Co(II) complexes with a related pyrazole dicarboxylic acid ligand has indicated the presence of antiferromagnetic interactions between the metal centers. cjsc.ac.cncjsc.ac.cn

The following table summarizes the expected electronic properties for hypothetical first-row transition metal complexes with this compound in an octahedral geometry, assuming a relatively weak to intermediate ligand field.

Metal Iond-electron CountPossible Electronic Configuration (High Spin)Expected Number of Unpaired ElectronsPredicted Spin-Only Magnetic Moment (μso) in Bohr Magnetons (BM)
Ti(III)1t2g111.73
V(III)2t2g222.83
Cr(III)3t2g333.87
Cr(II)4t2g3 eg144.90
Mn(II)5t2g3 eg255.92
Fe(III)5t2g3 eg255.92
Fe(II)6t2g4 eg244.90
Co(II)7t2g5 eg233.87
Ni(II)8t2g6 eg222.83
Cu(II)9t2g6 eg311.73

It is important to note that these are idealized predictions. In reality, distortions from perfect octahedral geometry, such as those arising from the Jahn-Teller effect in d9 Cu(II) complexes, would lead to further splitting of the d-orbitals and more complex electronic spectra. The benzyl group on the pyrazole ring, while not directly involved in coordination, can influence the steric and electronic properties of the ligand, which may subtly affect the ligand field strength and the resulting electronic structure of the complexes.

Further detailed spectroscopic and magnetochemical studies on isolated complexes of this compound are necessary to fully elucidate their electronic structures and to precisely quantify the ligand field parameters.

Theoretical and Computational Investigations of 1 Benzyl 1h Pyrazole 3,5 Dicarboxylic Acid

Quantum Chemical Calculations on Molecular Structure and Conformation of 1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid

Density Functional Theory (DFT) Studies on Pyrazole (B372694) Carboxylic Acids

Density Functional Theory (DFT) has become a primary tool for studying the molecular structure of pyrazole carboxylic acids due to its balance of computational cost and accuracy. mdpi.comtandfonline.com DFT calculations are used to optimize the molecular geometry, confirming the stability of the predicted structure by ensuring all calculated vibrational frequencies are real (i.e., no imaginary frequencies). mdpi.com For pyrazole derivatives, DFT studies confirm highly stable molecular structures. nih.gov

These studies typically employ hybrid functionals, such as B3LYP, with various basis sets (e.g., 6-31G** or 6-311++G(d,p)) to accurately model the system. mdpi.com For this compound, DFT would be used to determine the precise bond lengths of the pyrazole core, the C-N bond connecting the benzyl (B1604629) group, and the C-C and C=O bonds of the carboxylic acid moieties. The planarity of the pyrazole ring and the torsion angles involving the benzyl and carboxylic acid groups are key outputs of these calculations. Furthermore, DFT is used to analyze the electronic charge distribution, providing insights into the molecule's polarity and reactive sites.

Table 1: Representative Geometric Parameters of a Pyrazole Ring Optimized by DFT

ParameterDescriptionTypical Calculated Value (Å or °)
N1-N2Bond length~1.35 Å
N2-C3Bond length~1.33 Å
C3-C4Bond length~1.42 Å
C4-C5Bond length~1.38 Å
C5-N1Bond length~1.36 Å
N1-N2-C3Bond angle~112°
N2-C3-C4Bond angle~105°

Note: These are typical values for a pyrazole ring; specific values for the title compound would be determined via a dedicated DFT calculation.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time, capturing atomic motion in full detail. nih.gov For this compound, MD simulations can be employed to study its conformational dynamics in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations model the forces between atoms using a force field and integrate Newton's equations of motion to track their trajectories. ajchem-a.com

A primary application of MD is to explore the flexibility of the molecule, particularly the rotation of the benzyl group and the carboxylic acid groups, and to understand how intermolecular forces, such as hydrogen bonding with water, affect its average structure. In the context of drug design, MD simulations are used to study the stability of a ligand-protein complex. For a related compound, 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, MD simulations demonstrated its stability when complexed with a target enzyme, sterol 14-alpha demethylase. nih.gov Such simulations on the title compound could reveal its binding stability and interaction patterns with specific biological targets. Key metrics analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. ajchem-a.com

Computational Prediction of Reactivity and Reaction Pathways for this compound

Computational chemistry offers powerful tools for predicting the reactivity of molecules and exploring potential reaction mechanisms. For this compound, reactivity can be analyzed using descriptors derived from quantum chemical calculations. asrjetsjournal.org The energies of the HOMO and LUMO are used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index, which quantify the molecule's tendency to participate in chemical reactions. asrjetsjournal.org

Furthermore, the Molecular Electrostatic Potential (MESP) map is a valuable tool for identifying reactive sites. The MESP illustrates the charge distribution on the molecule's surface, highlighting electron-rich regions (nucleophilic sites, typically colored red) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites, typically colored blue) that are prone to nucleophilic attack. asrjetsjournal.org For the title compound, the oxygen atoms of the carboxylic acids would be identified as nucleophilic sites, while the acidic protons would be electrophilic. Theoretical calculations can also map the entire energy profile of a reaction, identifying transition states and intermediates to determine the most favorable reaction pathway. mdpi.com

Table 3: Key Reactivity Descriptors Calculated Computationally

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to lose an electron
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration
Electrophilicity Index (ω)ω = χ² / (2η)Measure of electrophilic power

Spectroscopic Parameter Prediction and Validation for this compound

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies and nuclear magnetic shieldings, computational methods can aid in the structural elucidation of newly synthesized compounds like this compound. DFT methods are commonly used to compute infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data, helping to assign specific absorption bands to the corresponding molecular motions, such as C=O stretching in the carboxylic acid groups or C-H bending in the benzyl ring.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict NMR chemical shifts (¹H and ¹³C). asrjetsjournal.org Theoretical predictions of chemical shifts are compared with experimental spectra to confirm the proposed structure. A strong correlation between the calculated and observed spectroscopic data serves to validate the accuracy of the computational model and the optimized molecular geometry. asrjetsjournal.org This combined experimental and theoretical approach provides a robust characterization of the molecule's structure.

Table 4: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Experimental Range (cm⁻¹)Typical Calculated Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)3200 - 2400
C-H (Aromatic)Stretching3100 - 30003150 - 3050
C=O (Carboxylic Acid)Stretching1725 - 17001750 - 1720
C=N (Pyrazole Ring)Stretching1650 - 15501660 - 1560
C-N (Pyrazole Ring)Stretching1350 - 12501360 - 1260

Applications of 1 Benzyl 1h Pyrazole 3,5 Dicarboxylic Acid in Advanced Materials and Catalysis

Utilization of 1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid in Heterogeneous Catalysis

The dicarboxylic acid functionality of this compound makes it an excellent candidate for the construction of porous coordination polymers and metal-organic frameworks (MOFs), which are of significant interest in heterogeneous catalysis.

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters and organic linkers. The properties of MOFs can be tuned by careful selection of these components. Pyrazole-based dicarboxylic acids are particularly interesting as linkers due to their thermal and chemical stability, and the ability of the pyrazole (B372694) ring to participate in coordination and act as a hydrogen bond donor/acceptor.

While direct catalytic applications of MOFs synthesized from this compound are still an emerging area of research, studies on structurally similar ligands provide strong evidence for their potential. For instance, a series of 3D transition metal MOFs have been constructed using the related ligand, 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid. These MOFs exhibit interesting magnetic properties and have shown potential in luminescence sensing rsc.orgnih.gov.

The catalytic potential of pyrazolate-based MOFs has been demonstrated in various reactions. Zirconium-based MOFs, for example, have been employed as effective catalysts in the synthesis of biologically active compounds like pyrazolo[3,4-b]pyridines nih.gov. The robust nature of these frameworks, coupled with the presence of active metal sites, allows for efficient and reusable heterogeneous catalysis nih.gov. The benzyl (B1604629) group in this compound can introduce additional steric bulk and hydrophobicity into the pores of the resulting MOFs, which could influence substrate selectivity and catalytic activity.

Table 1: Examples of MOFs Based on Pyrazole Dicarboxylic Acid Derivatives and Their Applications

LigandMetal Ion(s)MOF StructureApplication(s)Reference(s)
1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acidZn(II), Ba(II), Cd(II), Cu(II)3D frameworksLuminescence sensing of Fe³⁺ ions, Magnetic properties rsc.orgnih.gov
Pyridine-3,5-dicarboxylic acidCd(II), Zn(II), Co(II), Cu(II)Varies with template moleculesStructural diversity, Thermal stability rsc.org
5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalic acidZn(II)Chiral 3D frameworkGas sorption hhu.de
5-hydroxy-1H-pyrazole-3-carboxylic acidMn(II), Cd(II), Cu(II)2D layered and 3D supramolecular structuresPhotocatalytic degradation of methylene blue rsc.org

In homogeneous catalysis, the ligand plays a crucial role in determining the activity and selectivity of the metal catalyst. Pyrazole derivatives are well-known for their strong coordination to a wide range of metal ions, making them valuable ligands in coordination chemistry and catalysis. The presence of two carboxylate groups and a pyrazole ring in this compound allows for multiple coordination modes, potentially leading to the formation of stable and active catalytic complexes.

While specific examples of homogeneous catalytic systems employing this compound as a ligand are not extensively reported, the broader family of pyrazole-based ligands has seen significant use. For instance, manganese catalysts coordinated to pyrazole ligands have shown high efficiency in transfer hydrogenation reactions rsc.org. The electronic and steric properties of the pyrazole ligand can be fine-tuned to optimize the catalytic performance rsc.org. The benzyl group on the 1-position of the pyrazole ring in the target compound can influence the solubility of the resulting metal complex and provide a specific steric environment around the metal center, which could be exploited to control reaction selectivity.

Integration of this compound into Functional Polymeric Materials

The dicarboxylic acid functionality of this compound allows for its incorporation into polyesters and polyamides through condensation polymerization. This integration can impart desirable properties to the resulting polymers, such as enhanced thermal stability, specific optical properties, and the ability to coordinate with metal ions.

The synthesis of biodegradable polymers from diols and dicarboxylic acids is a well-established field, and the inclusion of rigid aromatic and heterocyclic units like the benzyl-pyrazole moiety can significantly alter the material's properties mdpi.com. For instance, a novel oligo-pyrazole-based thin film has been synthesized and shown to possess a low optical band gap, making it suitable for optical applications nih.gov. The incorporation of this compound into a polymer backbone could lead to materials with interesting photophysical properties.

Furthermore, coordination polymers can be formed through the reaction of this compound with various metal ions. These materials can exhibit a range of structures from 1D chains to 3D frameworks, with properties dependent on the metal ion and the coordination geometry acs.orgnih.gov. Such polymers can have applications in areas like photocatalysis and magnetism nih.govacs.org. For example, coordination polymers based on pyrazole carboxylic acid ligands have been shown to be effective photocatalysts for the degradation of organic dyes under visible light rsc.orgacs.org.

Application of this compound in Sensor Technologies (excluding biological/clinical sensing)

Luminescent metal-organic frameworks (LMOFs) have emerged as promising materials for chemical sensing due to their high sensitivity, selectivity, and recyclability nih.gov. The luminescence of these materials can be modulated by the presence of specific analytes, providing a detectable signal.

A notable example is the use of MOFs constructed from the similar ligand, 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid, for the detection of Fe³⁺ ions. A zinc-based MOF synthesized from this ligand exhibits strong luminescence that is selectively quenched in the presence of Fe³⁺ ions rsc.orgnih.gov. This selective sensing is attributed to the interaction between the Fe³⁺ ions and the framework. Similarly, a coordination polymer based on this ligand has been shown to be a promising fluorescent sensor for acetone and Fe³⁺ ions epa.govresearchgate.net.

Given these findings, it is highly probable that MOFs and coordination polymers derived from this compound could also function as effective luminescent sensors for various metal ions and small molecules. The benzyl group may influence the photophysical properties of the resulting LMOFs and their interactions with analytes.

Table 2: Luminescent Sensing Applications of MOFs Based on a Structurally Similar Ligand

LigandMetal IonAnalyteSensing MechanismReference(s)
1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acidZn(II)Fe³⁺Luminescence quenching rsc.orgnih.gov
1-(3,5-dicarboxy-benzyl)-1H-pyrazole-3,5-dicarboxylic acidZn(II)Acetone, Fe³⁺Fluorescence quenching epa.govresearchgate.net

Development of Novel Optical and Electronic Materials Using this compound and its Derivatives

The conjugated π-system of the pyrazole ring, in combination with the aromatic benzyl group, suggests that materials incorporating this compound could possess interesting optical and electronic properties. Pyrazole derivatives have been investigated for their potential in various applications, including as components of dyes and photoactive materials researchgate.netresearchgate.net.

The synthesis of a novel oligo-pyrazole-based thin film demonstrated low optical band gap values, which are desirable for optical applications nih.gov. The study showed that the optical properties could be tuned by varying the thickness of the film nih.gov. This suggests that polymers and coordination polymers containing the this compound unit could be developed as materials for optoelectronic devices.

Furthermore, the incorporation of pyrazole moieties into polymer structures can lead to materials with good thermal stability and specific morphological properties nih.gov. The ability of the dicarboxylic acid groups to form coordination polymers with various metal ions opens up possibilities for creating materials with diverse electronic and magnetic properties epa.govresearchgate.net. For instance, a cobalt(II) coordination polymer based on a pyrazole-dicarboxylic acid ligand exhibited interesting magnetic behavior epa.govresearchgate.net. The development of such materials is a promising avenue for future research.

Future Research Directions and Unexplored Avenues for 1 Benzyl 1h Pyrazole 3,5 Dicarboxylic Acid

Exploration of Novel Synthetic Methodologies for 1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid

While established methods for the synthesis of pyrazole (B372694) derivatives exist, future research could focus on developing more efficient, sustainable, and versatile synthetic routes to this compound. The classical Knorr synthesis of pyrazoles, involving the condensation of β-dicarbonyl compounds with hydrazines, serves as a foundational method. However, there is a growing need for greener and more atom-economical approaches.

Future explorations could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields.

Ultrasound-Assisted Synthesis: Sonication can promote reactions through acoustic cavitation, offering another green alternative to conventional heating. researchgate.net

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher purity and safer processes.

Catalytic Methods: The development of novel catalysts could enable more selective and efficient cyclization reactions to form the pyrazole ring.

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential AdvantagesResearch Focus
Microwave-AssistedReduced reaction times, increased yields, energy efficiency.Optimization of reaction conditions (temperature, time, power).
Ultrasound-AssistedEnhanced reaction rates, milder conditions, green solvent compatibility. researchgate.netInvestigation of frequency and power effects on yield and purity.
Flow ChemistryImproved safety, scalability, and product consistency.Reactor design and optimization of flow parameters.
Novel CatalysisHigher selectivity, lower catalyst loading, milder reaction conditions.Development of novel metal-based or organocatalysts.

Advanced Functionalization Strategies for Enhanced Properties of this compound

The benzyl (B1604629) and dicarboxylic acid moieties of this compound offer multiple sites for functionalization, allowing for the fine-tuning of its chemical and physical properties. Future research should focus on advanced strategies to introduce new functional groups to enhance its utility in various applications.

Key areas for exploration include:

Modification of the Benzyl Group: Introducing substituents on the phenyl ring of the benzyl group can modulate the electronic properties and steric hindrance of the molecule.

Derivatization of the Carboxylic Acid Groups: The carboxylic acid groups can be converted into a wide range of derivatives, such as esters, amides, and acid chlorides, to create new ligands and building blocks. mdpi.com

Substitution on the Pyrazole Ring: While the 3 and 5 positions are occupied, the 4-position of the pyrazole ring is a prime target for electrophilic substitution, allowing for the introduction of various functional groups.

Expansion into Novel Areas of Coordination Chemistry with this compound

The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid groups make this compound an excellent candidate as a ligand in coordination chemistry. researchgate.netacs.org While pyrazole-based ligands have been extensively studied, the unique steric and electronic properties of this specific compound open up new possibilities.

Future research in this area could involve:

Synthesis of Metal-Organic Frameworks (MOFs): The rigid structure and multiple coordination sites of the molecule make it a promising building block for the design of novel MOFs with potential applications in gas storage, separation, and catalysis.

Formation of Polynuclear Complexes: The ligand's ability to bridge multiple metal centers could be exploited to create complex polynuclear structures with interesting magnetic or catalytic properties. nih.gov

Luminescent Materials: Coordination complexes with lanthanide ions could be investigated for their potential as luminescent materials for applications in sensing and imaging.

Development of Advanced Computational Models for this compound Systems

Computational chemistry provides a powerful tool for understanding and predicting the properties and reactivity of molecules. researchgate.net The development of advanced computational models for systems involving this compound can accelerate research and guide experimental efforts.

Areas for future computational studies include:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, spectroscopic properties, and reactivity of the molecule and its derivatives. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of the molecule in different environments.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These hybrid methods can be employed to model the behavior of the molecule in complex systems, such as in the active site of an enzyme or within a MOF.

Potential for Sustainable Chemical Processes Involving this compound

The principles of green chemistry are becoming increasingly important in chemical research and industry. Future research should explore the potential for developing sustainable chemical processes involving this compound.

This could involve:

Use of Greener Solvents: Investigating the use of water, supercritical fluids, or ionic liquids as reaction media to replace traditional volatile organic compounds.

Catalytic Processes: Developing catalytic reactions that minimize waste and energy consumption.

Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable resources.

The pursuit of these future research directions will undoubtedly unlock the full potential of this compound, leading to new discoveries and applications in a wide range of scientific fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-1H-pyrazole-3,5-dicarboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Solvothermal and hydrothermal methods are commonly employed for pyrazole-dicarboxylic acid derivatives. For example, coordination polymers of related ligands are synthesized via solvothermal reactions at 80–120°C using mixed solvents (e.g., H₂O/DMF) to enhance solubility . Microwave-assisted synthesis can reduce reaction time and improve regioselectivity, as demonstrated for analogous pyrazole derivatives . Characterization via FT-IR, ¹H/¹³C NMR, and elemental analysis is critical to confirm purity and structural integrity .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

  • Methodology : SC-XRD analysis, supported by SHELX software (e.g., SHELXL for refinement), provides precise bond lengths, angles, and hydrogen-bonding networks. For example, Hirshfeld surface analysis in related pyrazole-dicarboxylate compounds quantifies intermolecular interactions (e.g., O–H⋯O, C–H⋯π), aiding in understanding crystallographic packing .

Q. What spectroscopic techniques are most effective for characterizing the protonation states of pyrazole-dicarboxylic acid ligands?

  • Methodology : FT-IR identifies deprotonation via shifts in ν(C=O) and ν(N–H) bands. For instance, pyrazole-3,5-dicarboxylate ligands show distinct IR signatures at ~1700 cm⁻¹ (protonated COOH) and ~1600 cm⁻¹ (deprotonated COO⁻) . ¹H NMR in DMSO-d₆ reveals tautomeric equilibria, with benzyl substituents appearing as multiplet signals at δ 5.3–5.5 ppm .

Advanced Research Questions

Q. How do structural modifications of this compound impact the design of metal-organic frameworks (MOFs) with luminescent or magnetic properties?

  • Methodology : The ligand’s rigid geometry and multiple coordination sites enable diverse MOF topologies. For example, Zn(II)-based MOFs with pyrazole-dicarboxylate ligands exhibit strong luminescence for Fe³⁺ sensing via a fluorescence quenching mechanism (detection limit ~0.1 μM). Magnetic studies on Cu(II) analogs reveal antiferromagnetic coupling (J = −2.1 cm⁻¹), analyzed using the Heisenberg model .

Q. What computational strategies are effective in predicting the binding affinity of this compound to viral proteins, such as SARS-CoV-2 nucleocapsid phosphoprotein?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess ligand-protein interactions. In silico studies identified pyrazole-dicarboxylate derivatives as potent ligands for SARS-CoV-2 nucleocapsid proteins (binding energy < −8 kcal/mol), with key interactions at Lys257 and Arg260 residues .

Q. How do solvent polarity and pH influence the proton conductivity of lanthanide-based coordination polymers incorporating this ligand?

  • Methodology : Proton conduction in MOFs is optimized by tuning water adsorption and hydrogen-bonding networks. For H₃PDC (3,5-pyrazoledicarboxylic acid)-based frameworks, conductivity reaches ~10⁻³ S/cm at 98% RH and 70°C, measured via electrochemical impedance spectroscopy. Acidic conditions (pH 2–4) enhance proton mobility by stabilizing H₃O⁺ carriers .

Q. What strategies mitigate structural instability in pyrazole-dicarboxylate MOFs during thermal activation?

  • Methodology : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., ~300°C for Zn-MOFs ). Post-synthetic stabilization via cross-linking (e.g., PMMA coating) or ligand functionalization (e.g., –NO₂ groups) improves framework robustness. In situ PXRD monitors phase transitions during activation .

Data Contradictions and Resolution

Q. Discrepancies in reported luminescence quantum yields for Zn-MOFs with pyrazole-dicarboxylate ligands: How can experimental variables be standardized?

  • Resolution : Variability arises from differences in excitation wavelengths (e.g., 320 nm vs. 365 nm) and solvent effects. Calibration against reference fluorophores (e.g., quinine sulfate) and controlled degassing to eliminate O₂ quenching improve reproducibility .

Q. Conflicting magnetic data for Cu(II)-pyrazole-dicarboxylate frameworks: What factors influence exchange coupling constants?

  • Resolution : Magnetic behavior depends on Cu–Cu distances and bridging angles. For example, J values range from −1.5 to −2.5 cm⁻¹ in dimeric Cu(II) systems. Broken-symmetry DFT calculations (e.g., using ORCA) validate experimental results .

Methodological Tables

Technique Application Example Reference
SC-XRD with SHELXLResolving hydrogen-bonding networks in crystal structures
Fluorescence quenching assaysDetecting Fe³⁺ ions via Zn-MOFs (LOD = 0.1 μM)
Electrochemical impedanceMeasuring proton conductivity in MOFs under varying RH
Molecular dockingScreening ligands for viral protein binding (e.g., SARS-CoV-2 nucleocapsid)

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